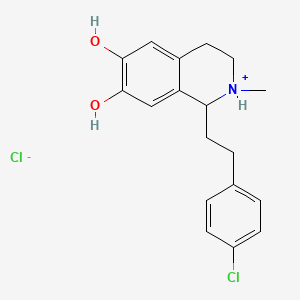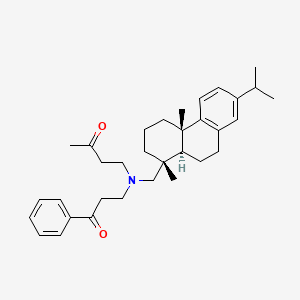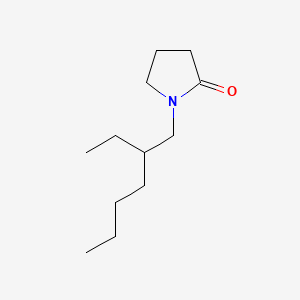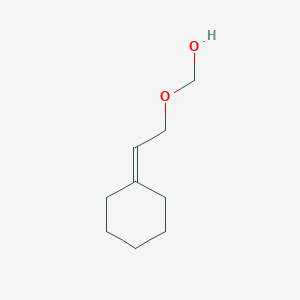
Methanol, cyclohexylideneethoxy-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanol, cyclohexylideneethoxy- (9CI) is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.22214. It is known for its unique structure, which includes a methanol group attached to a cyclohexylideneethoxy group. This compound is used in various scientific and industrial applications due to its distinct chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanol, cyclohexylideneethoxy- (9CI) typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction conditions include a temperature range of 60-80°C and a reaction time of 4-6 hours. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, Methanol, cyclohexylideneethoxy- (9CI) is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Methanol, cyclohexylideneethoxy- (9CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines are used in the presence of a suitable solvent like dichloromethane (CH2Cl2) or ethanol (C2H5OH)
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Cyclohexanol or cyclohexane.
Substitution: Various substituted cyclohexylideneethoxy derivatives
Aplicaciones Científicas De Investigación
Methanol, cyclohexylideneethoxy- (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: It is used in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Methanol, cyclohexylideneethoxy- (9CI) involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation or breaking of chemical bonds. The compound’s unique structure allows it to participate in a wide range of chemical processes, making it a versatile reagent in scientific research .
Comparación Con Compuestos Similares
Similar Compounds
- Methanol, cyclohexylideneethoxy- (8CI)
- Methanol, cyclohexylideneethoxy- (10CI)
- Methanol, cyclohexylideneethoxy- (11CI)
Uniqueness
Methanol, cyclohexylideneethoxy- (9CI) is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and physical properties, making it suitable for specific applications in scientific research and industry .
Propiedades
Fórmula molecular |
C9H16O2 |
|---|---|
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
2-cyclohexylideneethoxymethanol |
InChI |
InChI=1S/C9H16O2/c10-8-11-7-6-9-4-2-1-3-5-9/h6,10H,1-5,7-8H2 |
Clave InChI |
RYQJZSUZDQHDMW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CCOCO)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


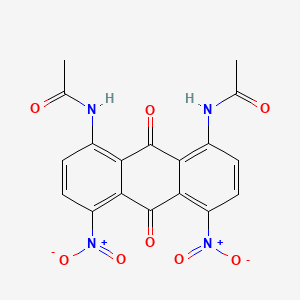
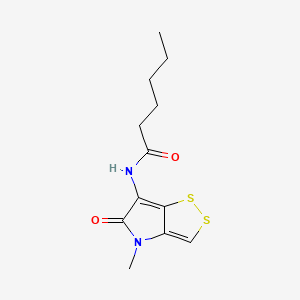
![2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate](/img/structure/B13786488.png)
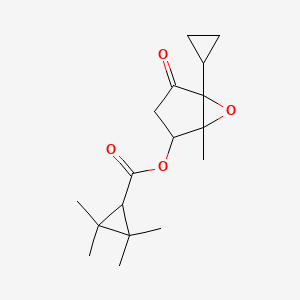

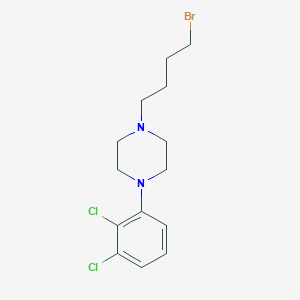
![2-[2-(3,5-Diphenyl-1H-pyrazol-1-YL)vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13786510.png)
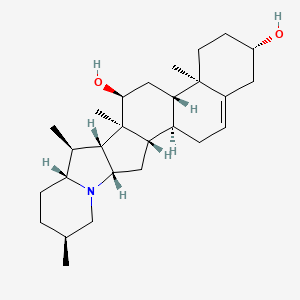
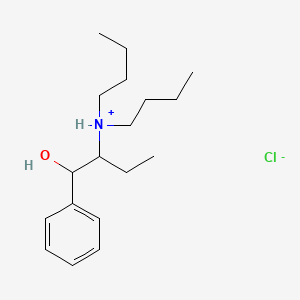
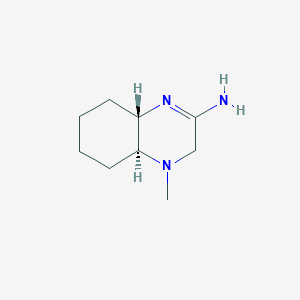
![4-Chloro-7-(methoxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13786527.png)
